molecular formula C14H17N3O3 B2566006 ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate CAS No. 1421523-33-2

ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B2566006
CAS No.: 1421523-33-2
M. Wt: 275.308
InChI Key: MXYBFDOBOUHRNS-UHFFFAOYSA-N
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Description

Ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate is a synthetic carbamate derivative featuring a 1H-imidazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 2-position with a methylcarbamate ethyl ester. The compound combines the imidazole ring’s electron-rich aromaticity with the carbamate group’s hydrolytic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-20-14(18)16-9-13-15-8-12(17-13)10-4-6-11(19-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYBFDOBOUHRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

General Carbamate Formation

Carbamates are typically synthesized by reacting amines with chloroformates or isocyanates. For ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate, a plausible synthesis route involves:

  • Amine precursor : The compound likely originates from a primary amine (e.g., (4-(4-methoxyphenyl)-1H-imidazol-2-yl)methylamine).

  • Reaction with ethyl chloroformate : The amine reacts with ethyl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate.

Analogous Reactions in Search Results

While the target compound is not directly discussed, related imidazole derivatives undergo reactions such as:

  • Amide bond formation : Imidazole amines react with carboxylic acids or acid chlorides (e.g., thionyl chloride) to form amides .

  • Hydrogenation : Formyl-imidazoles are reduced to amines using Raney nickel under hydrogen pressure .

  • Coupling reactions : Imidazole amines participate in nucleophilic substitutions (e.g., with cesium carbonate in DMF) .

Reaction Type Conditions Yield Key Reagents
HydrogenationRaney nickel, H₂ (5 bar), 40–50°C, 14–28 hQuantitativeMethanolic ammonia, H₂
Amide CouplingThionyl chloride, triethylamine, acetonitrile, reflux26 mgIndole-3-carboxylic acid, thionyl chloride
UreidationDiisopropylethylamine, DMF, 80°C, 2 h63%Diisopropylethylamine, methyl propanoate

Biological Activity

Carbamates like this compound may exhibit:

  • Enzyme inhibition : Analogous imidazole derivatives (e.g., 4-(4-bromophenyl)-1H-imidazole) inhibit enzymes like Mth IMPDH ΔCBS .

  • Pharmacological properties : Structural motifs such as methoxyphenyl groups are often explored for antiviral or antibacterial activity .

Structural Modifications

  • Linker introduction : Imidazole derivatives are modified via thioacetamide or lactate linkers to enhance binding affinity .

  • Substituent effects : Bromo or iodo substituents on phenyl rings influence inhibitory activity (e.g., IC₅₀ of 0.52 μM for 4-(4-bromophenyl)-1H-imidazole derivatives) .

Challenges and Limitations

  • Data scarcity : The provided sources lack explicit reaction data for this compound.

  • Functional group interplay : The carbamate group may influence reactivity compared to amine precursors, requiring optimized conditions for transformations.

Scientific Research Applications

Biological Activities

Ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. Its structure allows it to interact with bacterial enzymes or receptors involved in metabolism, potentially inhibiting their growth.
  • Antiviral Potential : Research indicates that this compound may interact with viral replication mechanisms, making it a candidate for antiviral drug development.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes related to diseases, such as monoamine oxidases (MAOs). Inhibitors of MAOs are crucial in treating neurological disorders .

Antimicrobial Activity Assessment

A study assessing the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard disc diffusion methods, showing significant inhibition zones compared to control groups.

Enzyme Inhibition Studies

In vitro assays were conducted to evaluate the inhibitory effects on MAO-B. The compound exhibited competitive inhibition with an IC50 value indicating its potential as a therapeutic agent for conditions like depression and Parkinson's disease .

Mechanism of Action

The mechanism of action of ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the carbamate group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

The compound’s key structural features are compared to similar derivatives (Table 1):

Compound Name Substituents on Imidazole Ring Carbamate Group Biological/Functional Relevance Reference
Ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate 4-(4-methoxyphenyl), 2-(methylcarbamate ethyl) Ethyl ester Potential CNS or antimicrobial agent N/A
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate Benzimidazole core, 6-chloro substituent Methyl ester Anthelmintic/prodrug applications
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl N-methylcarbamate 2-methyl, 5-nitro substituents N-methyl, ethyl linkage Antibacterial (similar to metronidazole)
Methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate 5-hydroxymethyl, butyl spacer Methyl ester Solubility enhancer for drug delivery

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with nitro (electron-withdrawing) in ’s analog, which may influence redox reactivity and binding to biological targets .
  • Benzimidazole vs.

Physicochemical Properties

  • Solubility : The hydroxymethyl-substituted analog () has higher aqueous solubility due to polar hydroxyl groups, whereas the 4-methoxyphenyl group in the target compound may reduce solubility .
  • Crystallography : ’s nitroimidazole carbamate derivative showed planar carbamate geometry (mean σ(C–C) = 0.002 Å), suggesting similar rigidity in the target compound .

Biological Activity

Ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate, identified by CAS number 1421523-33-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article presents a detailed overview of the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C15_{15}H17_{17}N3_{3}O3_{3} and a molecular weight of 275.30 g/mol. The synthesis typically involves the reaction of an appropriate imidazole derivative with ethyl carbamate under controlled conditions to yield the desired product. The reaction can be facilitated using bases such as sodium hydride in organic solvents like dimethylformamide at elevated temperatures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar imidazole structures have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays demonstrated that certain derivatives exhibited IC50_{50} values ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .

The mechanism of action appears to involve the disruption of microtubule assembly, which is critical for cell division. Compounds related to this compound have been shown to induce apoptosis in cancer cells, enhancing caspase activity and causing cell cycle arrest at specific phases .

Enzyme Inhibition

Additionally, this compound has been explored for its potential as an enzyme inhibitor. The imidazole ring structure allows for interactions with various biological macromolecules, potentially modulating their activity. Studies indicate that compounds containing imidazole derivatives can act as effective ligands for targets involved in disease processes, including those related to cancer and metabolic disorders .

Case Studies and Research Findings

A comprehensive study published in the Journal of Medicinal Chemistry investigated a series of imidazole-based compounds, including this compound. The findings revealed:

  • Cytotoxicity : The compound showed promising cytotoxic effects against multiple cancer cell lines.
  • Mechanism Insights : Molecular docking studies indicated favorable binding interactions with target proteins involved in cancer progression.
  • Selectivity : Some derivatives exhibited higher selectivity towards cancer cells compared to non-cancerous cells, suggesting a potential therapeutic window .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameCAS NumberMolecular WeightAnticancer ActivityMechanism
Ethyl ((1H-imidazol-2-yl)methyl)carbamate518036-06-1175.20 g/molModerateMicrotubule destabilization
This compound1421523-33-2275.30 g/molHighApoptosis induction
Other Imidazole DerivativesVariesVariesVariableEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of imidazole-carbamate derivatives typically involves multi-step reactions, including cyclization, alkylation, and carbamate formation. For example, imidazole intermediates like 4-(4-methoxyphenyl)-1H-imidazole can be synthesized via cyclocondensation of substituted aldehydes with ammonia derivatives under reflux conditions . Subsequent alkylation at the imidazole C2 position with ethyl chloroformate requires careful control of base (e.g., triethylamine) and solvent (e.g., dichloromethane) to avoid over-alkylation. Evidence from optimized protocols for similar compounds suggests using low temperatures (0–5°C) and dropwise addition of alkylating agents to improve regioselectivity . Yield optimization may involve Design of Experiments (DoE) approaches, as demonstrated in flow-chemistry setups for imidazole derivatives, where variables like catalyst loading (e.g., Raney nickel vs. Pd/C) and solvent polarity significantly affect reaction efficiency .

Q. How can advanced spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and carbamate moiety (δ ~4.1–4.3 ppm for CH2_2-O and δ ~155–160 ppm for carbonyl carbons) .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of regiochemistry. For example, a related imidazole-carbamate compound (C8H12N4O4) showed planar geometry at the carbamate group, with bond lengths and angles consistent with resonance stabilization .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., calculated 295.13 g/mol for C14_{14}H17_{17}N3_3O3_3) and fragmentation patterns specific to the imidazole-carbamate scaffold .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

Methodological Answer: Molecular docking and dynamics simulations can model interactions with target enzymes (e.g., fungal CYP51 or bacterial efflux pumps). For imidazole derivatives, studies have shown that the 4-methoxyphenyl group enhances binding to hydrophobic pockets in fungal lanosterol demethylase, as seen in Econazole analogs . Density Functional Theory (DFT) calculations further predict electronic effects of substituents on carbamate reactivity. Experimental validation via MIC assays against Candida albicans or Aspergillus species can confirm antifungal activity, with discrepancies between computational and experimental results often traced to solvent effects or protonation states in vivo .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole-carbamate derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. For example:

  • Bioactivity Discrepancies : A compound’s antifungal efficacy may vary due to differences in fungal strain susceptibility or culture media pH, which affects ionization of the carbamate group .
  • Structure-Activity Relationships (SAR) : Systematic SAR studies, as applied to 4-(4-chlorophenyl)-imidazole derivatives, reveal that electron-withdrawing groups (e.g., -NO2_2) at specific positions enhance activity, while methoxy groups may reduce membrane permeability .
  • Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., PubChem BioAssay) can identify trends, such as the critical role of the imidazole N1-H in hydrogen bonding with target proteins .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer: Scale-up challenges include purity control and exothermic reactions. Key strategies:

  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions during alkylation steps, as demonstrated for diphenyldiazomethane synthesis .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized palladium) minimize metal contamination in final products .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolves carbamate degradation products .

Q. How does the 4-methoxyphenyl substituent influence the physicochemical properties and stability of this compound?

Methodological Answer: The 4-methoxyphenyl group:

  • Lipophilicity : Increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility. Computational logP predictions (e.g., using ChemAxon) align with experimental shake-flask measurements .
  • Photostability : Methoxy groups can act as radical scavengers, reducing photodegradation. Accelerated stability testing under UV light (ICH Q1B guidelines) confirms this effect compared to non-substituted analogs .
  • Crystallinity : X-ray diffraction studies show that methoxy groups facilitate π-π stacking, improving crystal lattice stability and shelf life .

Q. What analytical methods are critical for detecting and quantifying degradation products of this compound under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitors hydrolytic degradation (e.g., cleavage of the carbamate to form CO2_2 and ethylamine) in simulated gastric fluid (pH 1.2) .
  • Stability-Indicating HPLC : Uses methods with baseline separation of parent compound and degradation products, validated per ICH Q2(R1) guidelines .
  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and oxidative stress (H2_2O2_2) identifies major degradation pathways, such as imidazole ring oxidation .

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